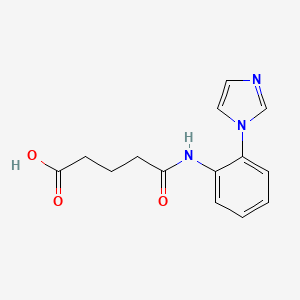

4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Coordination Chemistry and Material Science

- Imidazole-based dicarboxylate ligands, similar to the structure of 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid, have been synthesized and their coordination chemistry explored. These compounds show diverse structural forms when combined with different metal ions, offering a range of coordination polymers with potential applications in material science (Cai et al., 2017).

Photocatalytic Properties

- Coordination complexes involving imidazole-based molecules have demonstrated significant photocatalytic properties. They show promise in the degradation of organic pollutants like methyl violet dye, suggesting their utility in environmental cleanup applications (Lu et al., 2021).

Sensing and Detection Technologies

- Imidazole derivatives have been employed as reversible luminescent sensors for detecting cyanide and mercury ions. This application is crucial for environmental monitoring and safety, showcasing the compound's potential in sensing technologies (Emandi et al., 2018).

Corrosion Inhibition

- Studies on imidazole-based molecules, similar in structure to this compound, have shown effectiveness in inhibiting corrosion of metals in acidic mediums. This is significant for protecting industrial equipment and infrastructure (Costa et al., 2021).

Fluorescent Properties

- Certain imidazole-based coordination polymers exhibit interesting fluorescent properties, which could be explored for applications in optical materials and sensors (Li et al., 2012).

Catalysis

- Imidazole-derived ionic liquids have shown dual solvent-catalyst properties, useful in various chemical synthesis processes. This reflects the compound's potential in streamlining chemical reactions and improving efficiency (Khaligh et al., 2019).

Biodegradable Polymeric Materials

- Imidazole compounds have been integrated into pH-sensitive biodegradable polymers, indicating potential applications in drug delivery systems and other medical technologies (Pal et al., 2005).

Properties

IUPAC Name |

5-(2-imidazol-1-ylanilino)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c18-13(6-3-7-14(19)20)16-11-4-1-2-5-12(11)17-9-8-15-10-17/h1-2,4-5,8-10H,3,6-7H2,(H,16,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUFNGFYVTYTZLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CCCC(=O)O)N2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bromo-4-[chloro(difluoro)methoxy]benzene](/img/structure/B1330913.png)

![2-Amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B1330917.png)